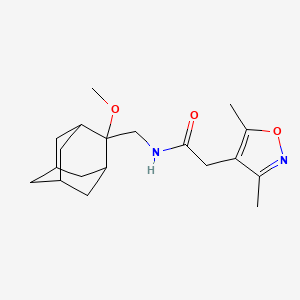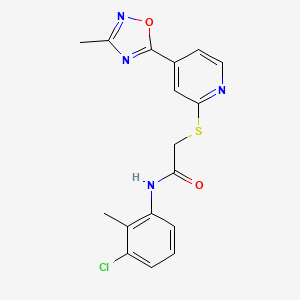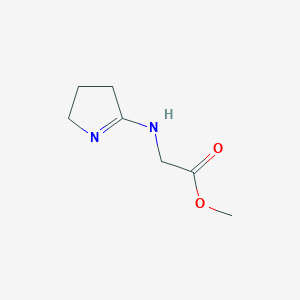
N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, etc .科学的研究の応用
Metabolic Studies and Drug Development
N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide derivatives have been studied for their pharmacokinetic properties and metabolic pathways. One study detailed the metabolism of a related compound, SB-649868, highlighting its extensive metabolism and the identification of principal metabolites, which are crucial for drug development and understanding the drug's behavior in the human body (Renzulli et al., 2011).
Antitumor and Antipathogenic Activity
Research on benzofuran derivatives has shown promising results in antitumor and antipathogenic activities. For instance, synthetic benzamide derivatives, such as MS-27-275, have exhibited marked in vivo antitumor activity against human tumors, providing a potential novel chemotherapeutic strategy (Saito et al., 1999). Additionally, studies on acylthioureas have demonstrated significant anti-pathogenic activity, especially against strains known for biofilm growth, suggesting potential for development as anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Neuropharmacology and Brain Imaging
Benzofuran derivatives have been explored for their neuropharmacological applications, including their roles in orexin receptor antagonism, which is relevant for conditions such as insomnia and binge eating. For example, compounds like SB-649868 have been evaluated for their effects on compulsive food consumption, revealing the significant role of orexin-1 receptor mechanisms in binge eating behavior (Piccoli et al., 2012). Furthermore, benzofuran compounds have been utilized in the development of radioligands for PET imaging, aiding in the visualization of specific brain receptors and contributing to the understanding of neurological diseases (Lang et al., 1999).
Fluorescent Chemosensors
Benzofuran derivatives have also found applications in the development of fluorescent chemosensors for the detection of ions such as Cd2+ and CN−. These sensors offer high sensitivity and selectivity, making them useful for environmental monitoring and biological imaging (Ravichandiran et al., 2020).
Antifungal Agents
Novel benzofuran-1,2,3-triazole hybrids have been synthesized and evaluated for their fungicidal properties, particularly against white and brown-rot fungi. Such compounds hold promise as preservatives, offering protection against fungal decay (Abedinifar et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-10-13-7-2-3-8-14(13)20-15(10)16(19)18-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAZFPMNNIWFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-3-methyl-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4Z)-cyclooct-4-en-1-yl]methanamine hydrochloride](/img/structure/B2812218.png)
![6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2812220.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2812226.png)



![(3r,5r,7r)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)adamantane-1-carboxamide](/img/structure/B2812230.png)
![(2Z)-N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2812231.png)
![Pyridin-2-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2812234.png)

![1-(2-Methoxyphenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B2812238.png)
![N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2812239.png)